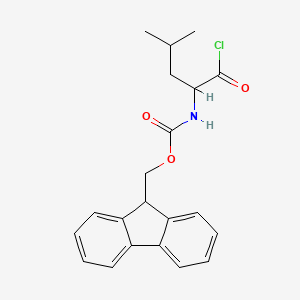
9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-leucine-chloride is a derivative of leucine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-leucine-chloride can be synthesized by reacting D-leucine with fluorenylmethyloxycarbonyl chloride. The reaction typically involves the use of a base such as sodium bicarbonate in an organic solvent like dioxane. The Fmoc group is introduced to the amino group of D-leucine, forming Fmoc-D-leucine-chloride .
Industrial Production Methods: In industrial settings, the production of Fmoc-D-leucine-chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Types of Reactions:
Substitution Reactions: Fmoc-D-leucine-chloride can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF), to yield the free amino group.
Common Reagents and Conditions:
Piperidine in DMF: Used for the deprotection of the Fmoc group.
Sodium bicarbonate in dioxane: Used in the initial synthesis of Fmoc-D-leucine-chloride.
Major Products Formed:
Free D-leucine: Formed after the removal of the Fmoc group.
Dibenzofulvene: A byproduct formed during the deprotection process.
Scientific Research Applications
Fmoc-D-leucine-chloride is extensively used in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The primary function of Fmoc-D-leucine-chloride is to protect the amino group of D-leucine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The deprotection of the Fmoc group is achieved through a base-catalyzed elimination mechanism, where piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Fmoc-L-leucine-chloride: Similar to Fmoc-D-leucine-chloride but with the L-isomer of leucine.
Fmoc-D-phenylalanine-chloride: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-alanine-chloride: Used for the protection of the amino group in alanine during synthesis
Uniqueness: Fmoc-D-leucine-chloride is unique due to its specific use of the D-isomer of leucine, which can impart different properties to the synthesized peptides compared to the L-isomer. This can be particularly important in the study of peptide structure and function, as well as in the development of peptide-based drugs with specific stereochemical requirements.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)

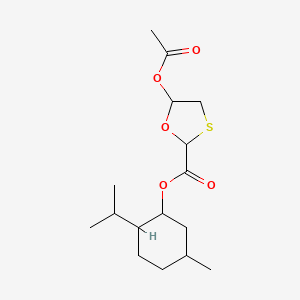

![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
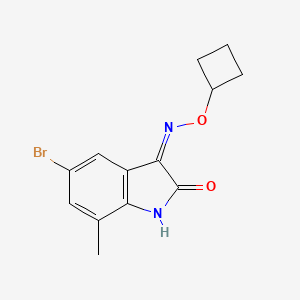
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
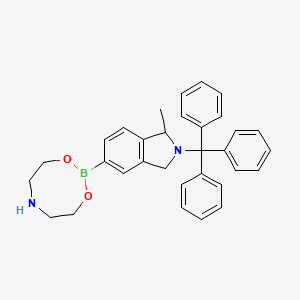
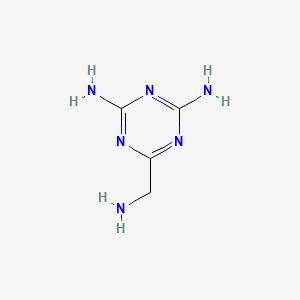
![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
![6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12279232.png)
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)
